Dixyrazin

Übersicht

Beschreibung

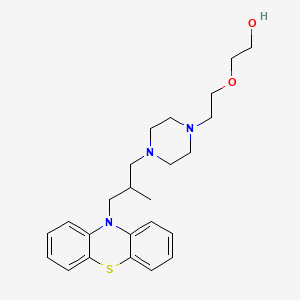

Dixyrazin, auch bekannt als Dixypazin (Oxalat), ist ein typisches Antipsychotikum aus der Gruppe der Phenothiazine. Es wird als Neuroleptikum und Antihistaminikum beschrieben. This compound wurde erstmals 1969 in Deutschland eingeführt und wird als Neuroleptikum, Anxiolytikum und Antihistaminikum in Dosen zwischen 12,5 und 75 mg pro Tag eingesetzt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Sodamid-Alkylierung: Phenothiazin wird mit 1-Brom-3-chlor-2-methylpropan alkyliert, um 10-(3-Chlor-2-methylpropyl)phenothiazin zu erhalten.

Seitenkettenvervollständigung: Die Seitenkette wird durch Alkylierung mit 1-[2-(2-Hydroxyethoxy)ethyl]piperazin und Verdrängung des Halogens vervollständigt.

Wissenschaftliche Forschungsanwendungen

Dixyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Neuroleptikum und Anxiolytikum: Es wird aufgrund seiner neuroleptischen und anxiolytischen Eigenschaften zur Behandlung psychiatrischer Störungen eingesetzt.

Antihistaminikum: This compound wird auch als Antihistaminikum eingesetzt und bietet Linderung bei allergischen Reaktionen.

Neurologische Studien: Es wurde in Studien zu Hirnödemen und anderen neurologisch bedingten Erkrankungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf das zentrale Nervensystem. Es wirkt als Dopamin-Antagonist, was dazu beiträgt, die Symptome der Psychose zu reduzieren. Zusätzlich tragen seine antihistaminischen Eigenschaften zu seinen anxiolytischen Wirkungen bei .

Wirkmechanismus

Target of Action

It is known to belong to the phenothiazine group of antipsychotics , which typically work by blocking dopamine receptors in the brain. This helps to balance the levels of dopamine, a neurotransmitter that plays a key role in mood and perception.

Pharmacokinetics

It is known that the bioavailability of dixyrazine is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dixyrazine. For example, factors such as diet, lifestyle, and the presence of other medications can affect how the body metabolizes Dixyrazine, potentially influencing its efficacy and side effects .

Biochemische Analyse

Biochemical Properties

Dixyrazine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes, proteins, and other biomolecules. As a dopamine antagonist, Dixyrazine binds to dopamine receptors, inhibiting dopamine’s action in the brain. This interaction is crucial for its antipsychotic effects. Additionally, Dixyrazine acts as an H1 receptor antagonist, blocking histamine receptors and providing antihistamine effects .

Cellular Effects

Dixyrazine influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and neuronal activity. This inhibition can lead to changes in gene expression and cellular metabolism, impacting overall cell function. Dixyrazine’s antihistamine properties also affect immune cells by blocking histamine receptors, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, Dixyrazine exerts its effects through binding interactions with dopamine and histamine receptors. By acting as a dopamine antagonist, it inhibits dopamine’s action, leading to reduced psychotic symptoms. As an H1 receptor antagonist, Dixyrazine blocks histamine receptors, preventing histamine from exerting its effects. These interactions result in enzyme inhibition and changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Dixyrazine’s effects can change over time. Studies have shown that Dixyrazine penetrates rapidly into the spinal fluid, with a cerebrospinal fluid/plasma ratio of 0.3 within 10 minutes of administration. The sedative and anxiolytic effects are most pronounced during the first 30 minutes after administration. Over time, the drug’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Dixyrazine vary with different dosages in animal models. At therapeutic doses, Dixyrazine provides antipsychotic and anxiolytic effects. At higher doses, it can cause toxic or adverse effects, such as sedation and central nervous system depression. These threshold effects highlight the importance of dosage regulation in clinical settings .

Metabolic Pathways

Dixyrazine is involved in various metabolic pathways, primarily through its interaction with liver enzymes. It undergoes phase I and phase II metabolic reactions, where it is metabolized and excreted from the body. These metabolic pathways can influence the drug’s efficacy and duration of action .

Transport and Distribution

Dixyrazine is transported and distributed within cells and tissues through various mechanisms. Its physicochemical properties, such as molecular size and solubility, influence its ability to cross cell membranes. Dixyrazine can be transported actively or passively, depending on the membrane’s permeability and the presence of transport proteins .

Subcellular Localization

The subcellular localization of Dixyrazine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the drug’s therapeutic effects and its interactions with cellular components .

Vorbereitungsmethoden

The synthesis of Dixyrazine involves several steps:

Sodamide Alkylation: Phenothiazine is alkylated with 1-bromo-3-chloro-2-methylpropane to produce 10-(3-Chloro-2-methylpropyl)phenothiazine.

Sidechain Completion: The sidechain is completed by alkylation with 1-[2-(2-Hydroxyethoxy)ethyl]piperazine and displacement of the halogen.

Analyse Chemischer Reaktionen

Dixyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reagenzien und Bedingungen nicht allgemein dokumentiert sind.

Substitution: Das Halogen in der Zwischenverbindung wird während des Syntheseprozesses verdrängt.

Vergleich Mit ähnlichen Verbindungen

Dixyrazin ähnelt anderen Antipsychotika der ersten Generation wie Chlorpromazin, Chlorprothixen, Haloperidol, Levomepromazin, Perphenazin, Promazin und Thioridazin. This compound ist einzigartig in seiner Kombination aus neuroleptischen und antihistaminischen Eigenschaften .

Ähnliche Verbindungen

- Chlorpromazin

- Chlorprothixen

- Haloperidol

- Levomepromazin

- Perphenazin

- Promazin

- Thioridazin

Eigenschaften

IUPAC Name |

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947639 | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470-73-7 | |

| Record name | Dixyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dixyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dixyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIXYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dixyrazine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that dixyrazine likely exerts its effects by interacting with various neurotransmitter systems in the central nervous system. Studies indicate potential interactions with alpha-adrenergic receptors , influencing vascular tone and cardiovascular reflexes. Further research is needed to fully elucidate its complex pharmacological actions.

Q2: What are the downstream effects of dixyrazine's interaction with its targets?

A2: Dixyrazine's interactions with neurotransmitter systems, particularly its potential alpha-adrenergic effects, contribute to its observed clinical effects. For instance, its influence on vascular tone may explain its efficacy in reducing postoperative vomiting in children undergoing strabismus surgery [[8], ]. Further investigation is necessary to comprehensively understand its downstream effects and their clinical implications.

Q3: What is the molecular formula and weight of dixyrazine?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dixyrazine. To obtain this information, it is recommended to consult chemical databases or the compound's official documentation.

Q4: Is there any spectroscopic data available for dixyrazine?

A4: Yes, one study employed gas chromatography-mass spectrometry to determine dixyrazine concentrations in human blood . This technique provides structural information and allows for the quantification of the drug in biological samples. Further research might explore other spectroscopic techniques to characterize dixyrazine's structure in detail.

Q5: How does dixyrazine perform under various conditions?

A5: The provided research primarily focuses on dixyrazine's pharmacological properties and clinical applications rather than its material compatibility and stability under diverse conditions. This area requires further investigation to understand its behavior in different environments.

Q6: Does dixyrazine exhibit any catalytic properties?

A6: The available research primarily focuses on dixyrazine's pharmacological properties as a drug rather than its potential catalytic activities. Further research is needed to explore this aspect of the compound.

Q7: How do structural modifications of dixyrazine affect its activity, potency, and selectivity?

A7: While the research excerpts don't directly address the impact of specific structural modifications on dixyrazine's activity, one study explored the chiral resolution of dixyrazine and other phenothiazines on the Chiralcel OJ-R phase . The research demonstrated that the size of substituents on the side-chain nitrogen influenced chiral interactions with the stationary phase, ultimately affecting the separation of enantiomers. These findings suggest that structural modifications can significantly impact dixyrazine's pharmacological properties and warrant further investigation.

Q8: What is known about the stability of dixyrazine under various conditions?

A8: The provided research primarily focuses on dixyrazine's clinical applications and does not provide specific details regarding its stability under various conditions. Further research is needed to establish its stability profile, which is crucial for developing stable and effective formulations.

Q9: Is there information available regarding dixyrazine's compliance with SHE regulations?

A9: The research excerpts do not provide specific information regarding dixyrazine's compliance with SHE (Safety, Health, and Environment) regulations. Compliance with such regulations is crucial for the development and marketing of any pharmaceutical compound and requires thorough assessment and documentation.

Q10: What is the pharmacokinetic profile of dixyrazine?

A10: Research indicates that dixyrazine exhibits low and highly variable oral bioavailability, ranging from 1% to 24% in fasting subjects . Interestingly, food intake significantly improves its bioavailability, likely due to reduced presystemic metabolism . Further research should explore factors influencing its absorption, distribution, metabolism, and excretion to optimize its therapeutic use.

Q11: What are the key findings from clinical trials investigating dixyrazine's therapeutic potential?

A11: Clinical trials have primarily explored dixyrazine's antiemetic properties and its potential as a premedication agent. Research suggests that dixyrazine effectively reduces postoperative nausea and vomiting (PONV) in various surgical settings, including pediatric strabismus surgery [[8], [[11], ] and laparoscopic cholecystectomy . Additionally, it has shown promise in reducing the incidence of PONV in children receiving patient-controlled analgesia with morphine . While promising, further research is needed to confirm these findings and explore its potential in other therapeutic areas.

Q12: Are there any known mechanisms of resistance to dixyrazine?

A12: The available research does not provide specific details on resistance mechanisms to dixyrazine. Exploring potential resistance mechanisms is essential for understanding its long-term clinical utility and for guiding the development of strategies to mitigate or circumvent such resistance.

Q13: Are there any specific drug delivery strategies being explored for dixyrazine?

A13: The research excerpts do not mention specific drug delivery strategies being investigated for dixyrazine.

Q14: Are there any known biomarkers associated with dixyrazine's efficacy or adverse effects?

A14: The available research does not identify specific biomarkers associated with dixyrazine's efficacy or adverse effects. Identifying such biomarkers would be valuable for predicting treatment response, monitoring treatment efficacy, and potentially personalizing dixyrazine therapy.

Q15: What analytical methods are commonly used to characterize and quantify dixyrazine?

A15: Research highlights the use of high-pressure liquid chromatography (HPLC) to measure dixyrazine concentrations in plasma . HPLC, a versatile and sensitive technique, enables the separation and quantification of dixyrazine in biological samples, facilitating pharmacokinetic studies. Additionally, as mentioned earlier, gas chromatography-mass spectrometry (GC-MS) has been employed to determine dixyrazine levels in human blood . GC-MS offers high sensitivity and specificity for analyzing dixyrazine and its potential metabolites in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)